4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline
Description
Molecular Formula: C₁₂H₁₇BrN₂O Molecular Weight: 285.18 g/mol This compound features a bromine substituent at the 4-position of the aniline ring and a pyrrolidine-containing ethoxy group at the 2-position. Pyrrolidine, a five-membered secondary amine ring, contributes to the molecule’s basicity and steric profile.
Properties
IUPAC Name |
4-bromo-2-(2-pyrrolidin-1-ylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c13-10-3-4-11(14)12(9-10)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKCXQDKELIIQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline typically involves the reaction of 4-bromo-2-nitroaniline with 2-(pyrrolidin-1-yl)ethanol under specific conditions. The nitro group is reduced to an amine, and the ethoxy linker is introduced through nucleophilic substitution . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a reducing agent like hydrogen gas or a metal catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : 4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline serves as a building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance therapeutic efficacy against various diseases, including cancer and infections.
- Biological Activity : Preliminary studies indicate that this compound may exhibit antimicrobial and anticancer properties. For instance, it has been investigated for its ability to inhibit specific enzymes involved in cancer progression.
2. Organic Synthesis
- Intermediate in Chemical Reactions : The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its bromine atom can participate in nucleophilic substitution reactions, making it valuable in synthetic organic chemistry.
3. Material Science
- Development of Advanced Materials : The compound can be used in the production of polymers and coatings with specific properties. Its unique structure may impart desirable characteristics such as increased durability or enhanced optical properties.
Research indicates several biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can effectively inhibit various bacterial strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15–60 µM |
| This compound | S. aureus | 60–100 µM |
| Standard Drug (Ciprofloxacin) | E. coli | < 1 µM |
- Anticancer Potential : Similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines, suggesting that this compound may also exhibit anticancer effects.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity and potential applications of this compound:
Anticancer Activity
Research has indicated that derivatives containing similar structural motifs can inhibit tumor growth in vitro and in vivo models.
Enzyme Inhibition
Studies have shown that the compound may inhibit key enzymes involved in metabolic pathways, which could be beneficial for developing treatments for metabolic disorders.
Neuroprotective Effects
Some derivatives have been investigated for their neuroprotective properties, which may provide therapeutic avenues for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution at the Ethoxy Group
5-Bromo-2-[2-(piperidin-1-yl)ethoxy]aniline
- Molecular Formula : C₁₃H₁₉BrN₂O
- Molecular Weight : 307.21 g/mol
- Key Differences :
- Piperidine (six-membered ring) replaces pyrrolidine, increasing ring size and lipophilicity.
- The larger piperidine group may alter steric hindrance, affecting binding to biological targets or solubility.
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline
Variations in the Aniline Ring
4-(2-(Pyrrolidin-1-yl)ethoxy)aniline
- CAS : 50609-01-3
- Molecular Formula : C₁₂H₁₈N₂O
- Molecular Weight : 206.28 g/mol
- Key Differences :
- Lacks the bromine atom at the 4-position, reducing electron-withdrawing effects.
- May exhibit higher reactivity in electrophilic substitution reactions compared to the brominated analog.
4-Bromo-2-(1-phenylvinyl)aniline
Functional Group Additions
4-Bromo-2-[2-(piperidin-1-yl)ethoxy]-N-[3-(piperidin-1-yl)propyl]aniline
- Molecular Formula : C₂₃H₃₆BrN₃O
- Molecular Weight : 424.2/426.2 g/mol
- Key Differences: Additional piperidine-substituted propyl chain increases molecular weight and lipophilicity. Potential for enhanced membrane permeability but reduced metabolic stability.
4-Bromo-2-(pyridine-2-carboximidoyl)aniline
Notes
- Data Limitations : Direct comparative studies on biological activity or synthetic yields are sparse in the provided evidence; conclusions are drawn from structural and physicochemical inferences.
- Emerging Analogs : Recent patents (e.g., ) highlight derivatives with fluorinated or trifluoromethyl groups, indicating trends toward enhanced metabolic stability .
Biological Activity
4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 4-position of an aniline ring, linked to a pyrrolidine moiety via an ethoxy group. This structural configuration is believed to enhance its interaction with biological targets, potentially increasing its therapeutic efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific kinases, similar to other brominated phenylamino derivatives, which are known to affect cell proliferation and survival pathways .
- Transcription Factor Modulation : It has been suggested that the compound can activate or repress transcription factors involved in inflammation and cell cycle regulation, such as STAT3 and NF-kappa-B .
- Cytotoxic Effects : In vitro studies indicate that it may induce apoptosis in cancer cells by upregulating pro-apoptotic factors like p53 and caspase-3 .
Anticancer Properties
Research has demonstrated that this compound exhibits promising anticancer activity :
- Cell Line Studies : In vitro assays have shown that the compound has cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For example, studies reported IC50 values ranging from 0.11 µM to 1.47 µM against different cancer types .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.76 |
| A549 (Lung Cancer) | 0.89 |
| HeLa (Cervical Cancer) | 1.20 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity :
- Bacterial Inhibition : The compound demonstrated significant antibacterial properties against various strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 64 |
| S. aureus | 32 |
| Pseudomonas aeruginosa | 128 |
Case Studies
A notable study conducted on the compound involved its application in treating cancerous cells in vitro. The study highlighted that treatment with this compound led to:
- Increased apoptosis markers.
- Downregulation of anti-apoptotic proteins.
Another research effort focused on its antimicrobial properties against resistant bacterial strains, showing that it could serve as a potential lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
